5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-5-9-8-4-2-6-10(8)13-12(9)11/h3,5,7,13H,2,4,6H2,1H3 |
InChI Key |
NDCWTGJFSAZFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The one-pot process involves:
-
Hydrazine formation : Reacting 4-methoxyphenylhydrazine with cyclopentanone to generate the hydrazone intermediate.
-
Cyclisation : Treating the hydrazone with a Brønsted acid (e.g., H2SO4 in acetic acid) at 80–100°C to induce indole ring formation.
-
Annulation : Introducing a cyclopentyl group via N-alkylation using 1,4-dibromobutane in the presence of K2CO3, achieving ring closure to form the tetrahydrocyclopenta[b]indole framework.
Key parameters:
-
Regioselectivity : Controlled by electronic effects of the methoxy group, directing cyclisation to the C5 position.
Morita-Baylis-Hillman (MBH) Adduct-Mediated Synthesis
The MBH reaction provides a stereoselective pathway to access cyclopenta[b]indoles, as demonstrated in the synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid.
Stepwise Synthesis Protocol
-
MBH Adduct Preparation :
-
Reductive Cyclisation :
-
Methoxy Group Introduction :
Critical Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| MBH Adduct Formation | Acetonitrile, reflux, 24 h | 82 |
| Reductive Cyclisation | NaBH4, THF, 0°C → rt, 2 h | 70 |
Cycloaddition Strategies
(4 + 3) Cycloaddition for Ring Formation
While primarily used for cyclohepta[b]indoles, this method can be adapted for cyclopenta systems by modifying the diene and ketone components:
-
Diene : Ethyl 7-methoxy-4H-furo[3,2-b]indole-4-carboxylate.
-
Ketone : 2-Bromocyclopentan-1-one.
Outcome :
-
Limitation : Requires pre-functionalized indole derivatives.
Reductive Alkylation and Ring-Closing Metathesis
Tandem Reductive Alkylation
A patent-derived method for substituted cyclopenta[b]indoles involves:
-
Alkylation : Reacting 5-methoxyindole with 4-bromopentanal in DMF using Cs2CO3.
-
Reduction : Hydrogenation over Pd/C (10 atm H2) to saturate the cyclopentene intermediate.
Optimization Insights :
Comparative Analysis of Methodologies
Mechanistic Considerations
Chemical Reactions Analysis
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Common reagents used in these reactions include Pd/C for reduction and molecular bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole. For instance, a study synthesized new α-indolylacrylate derivatives from indoles and pyruvates, revealing promising anticancer activity with an IC50 value of 9.73 μM for one derivative . This indicates that compounds containing the indole core, including those derived from this compound, may serve as lead compounds in the development of novel anticancer drugs.
Synthesis of Functionalized Compounds
The compound has also been utilized in the synthesis of functionalized tetrahydroquinoline derivatives that incorporate indole scaffolds. These derivatives are synthesized through a chemoselective annulation process involving aza-ortho-quinone methides and bifunctional acyclic olefins under mild conditions . The resulting products exhibit a range of biological activities, making them suitable candidates for further pharmacological evaluation.
Development of Anti-inflammatory Agents
Substituted derivatives of this compound have been explored for their potential use in treating autoimmune and inflammatory disorders. A patent describes the synthesis of substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives that demonstrate efficacy against such conditions . This application underscores the compound's versatility in medicinal chemistry.
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Research indicates that indole-based compounds can influence various cellular pathways involved in cancer progression and inflammation . This knowledge can guide the design of more effective analogs with enhanced bioactivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as serotonin receptors and transporters. The compound’s indole structure allows it to modulate serotonergic activity, which is crucial for its potential antidepressant effects . Additionally, its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly alter molecular weight, physical state, and purity. Key examples include:
*Inferred from similar methoxy-substituted indoles in .
Key Observations :
- Methoxy groups at the 5- or 7-positions (e.g., 5-MeO-THCPI vs. 4w) reduce symmetry, leading to lower melting points compared to non-polar analogs.
- Bulky substituents (e.g., sulfonamide in 4w) increase molecular weight and reduce volatility.
Ring Size and Saturation Effects
Variations in ring size and saturation modulate steric and electronic properties:
| Compound Name | Ring System | Key Structural Feature | Reactivity Notes |
|---|---|---|---|
| 5-MeO-THCPI | Cyclopentane + indole | Fully saturated cyclopentane ring | Prone to oxidation at the indole NH |
| 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (26f) | Cycloheptane + indole | Larger 7-membered saturated ring | Enhanced conformational flexibility |
| 1,2,3,4-Tetrahydro-β-carboline | Pyridine + indole | Partially unsaturated pyridine ring | Basic NH site for protonation |
Key Observations :
- Larger rings (e.g., cyclohepta[b]indole in 26f) exhibit greater flexibility but reduced aromaticity compared to THCPI derivatives .
- Saturation in the cyclopentane ring (as in 5-MeO-THCPI) stabilizes the structure against ring-opening reactions observed in fully unsaturated indoles .
Reactivity and Functionalization
The methoxy group at position 5 directs electrophilic substitution to the 6- and 4-positions of the indole ring due to its electron-donating nature. Comparative reactivity
Key Observations :
Biological Activity
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's structure, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13N
- Molecular Weight : 185.24 g/mol
- Structural Features : The compound features a methoxy group at the fifth position of a tetrahydrocyclopenta structure fused with an indole moiety. This unique configuration enhances its solubility and bioactivity compared to other indole derivatives.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Anticancer Properties : The compound has been studied for its potential as an anti-cancer agent. It interacts with various cellular pathways that regulate cell proliferation and apoptosis, showing promise in inhibiting cancer cell growth.
- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Serotonin Receptor Interaction : The compound's interactions with serotonin receptors imply potential applications in managing mood disorders, which could lead to new therapeutic strategies for depression and anxiety.
The biological activity of this compound is attributed to its ability to modulate various molecular targets:
- Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Binding : The compound's structure allows it to bind effectively to serotonin receptors, influencing neurotransmitter activity and potentially affecting mood regulation .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | Methoxy group at position 7 | Exhibits different receptor binding properties |
| 1,2,3,4-Tetrahydrocyclopenta[b]indole | Lacks methoxy substitution | Serves as a basic scaffold for further modifications |
| 6-Bromo-1,2,3-trihydrocyclopenta[b]indole | Brominated at position 6 | Increased reactivity due to halogen substitution |
The unique methoxy substitution at position five distinguishes this compound from its analogs by potentially enhancing its solubility and bioactivity compared to other related compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : A study demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction mechanisms. The IC50 values varied depending on the cancer type but were generally in the low micromolar range .
- Neuroprotective Studies : Research involving animal models of neurodegeneration showed that treatment with this compound resulted in reduced markers of oxidative stress and inflammation in neural tissues .
- Serotonergic Activity : In vitro assays indicated that the compound acts as a partial agonist at serotonin receptors (specifically 5-HT1A), which could explain its potential antidepressant effects observed in behavioral tests .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole?
- Methodology : The compound is typically synthesized via condensation reactions using 3-formylindole-2-carboxylic acid derivatives. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate with nucleophilic reagents (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 3–5 hours at reflux) are critical for optimal yield .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at 0–6°C in airtight, light-protected containers. Moisture-sensitive derivatives require desiccants. Purity (>95%) should be verified via HPLC before use, as impurities can accelerate degradation .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodology : Use a combination of -/-NMR to confirm the methoxy group and tetrahydrocyclopenta[b]indole scaffold. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?
- Methodology : Discrepancies may arise from polymorphic forms or hydrate formation (e.g., 0.2-hydrate in ). Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to confirm hydrate structures. Cross-validate with NMR and elemental analysis .
Q. What strategies optimize the synthesis yield when introducing heterocyclic moieties (e.g., thiazole rings)?
- Methodology : For thiazole-functionalized derivatives, employ Method A ( ): Reflux 3-formylindole-2-carboxylic acid with 2-aryl-aminothiazol-4(5H)-one (1.1 equiv) in acetic acid. Sodium acetate (2.0 equiv) enhances cyclization efficiency. Monitor reaction progress via TLC and recrystallize products from DMF/acetic acid mixtures to improve purity .
Q. How can regioselectivity challenges during functionalization of the indole core be addressed?
- Methodology : Use directing groups (e.g., methyl esters at C-2) to control electrophilic substitution. For example, methyl 5-fluoro-3-formylindole-2-carboxylate () directs reactions to the C-5 position. Computational modeling (DFT) can predict reactive sites .
Q. What analytical approaches distinguish between tautomeric forms in solution?
- Methodology : Variable-temperature NMR (VT-NMR) and UV-Vis spectroscopy can detect tautomeric equilibria. For instance, enol-keto tautomerism in 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives () is pH-dependent and monitored via -NMR shifts in DMSO-d .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Methodology : Variability may stem from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using controls like 5-methoxyindole derivatives () as benchmarks. Validate results via dose-response curves and statistical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
